molecular formula C14H9ClN2O B10840784 2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one

2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one

Cat. No.: B10840784
M. Wt: 256.68 g/mol
InChI Key: HZSAAZXBYZMFJN-UHFFFAOYSA-N
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Description

2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with 2-chloro-3-formyl-1,8-naphthyridine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of microwave-assisted synthesis has been reported to enhance the efficiency and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,8-naphthyridine derivatives such as:

Uniqueness

The uniqueness of 2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

2-(3-chlorophenyl)-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C14H9ClN2O/c15-10-4-1-3-9(7-10)12-8-13(18)11-5-2-6-16-14(11)17-12/h1-8H,(H,16,17,18)

InChI Key

HZSAAZXBYZMFJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(N2)N=CC=C3

Origin of Product

United States

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